

# Efficacy of Tomivosertib in Pembrolizumab-Resistant NSCLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Tomivosertib Hydrochloride |           |
| Cat. No.:            | B611418                    | Get Quote |

#### For Immediate Release

SOLANA BEACH, CA – November 10, 2025 – This guide provides a detailed comparison of the efficacy of tomivosertib, a selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2), in patients with non-small cell lung cancer (NSCLC) who have developed resistance to pembrolizumab. Data from clinical trials of tomivosertib are compared against alternative treatment options in this setting. This document is intended for researchers, scientists, and drug development professionals.

#### Introduction

Acquired resistance to immune checkpoint inhibitors such as pembrolizumab is a significant clinical challenge in the management of advanced non-small cell lung cancer (NSCLC). Tomivosertib (eFT508) is an investigational agent that targets the MNK1/2-eIF4E signaling pathway, which is implicated in regulating the translation of proteins involved in tumor growth, survival, and immune evasion. By inhibiting MNK1/2, tomivosertib aims to reverse immunosuppression and restore sensitivity to checkpoint inhibitors. This guide summarizes the available clinical data for tomivosertib in pembrolizumab-resistant NSCLC and compares its efficacy with that of other therapeutic alternatives.

# Tomivosertib in Checkpoint Inhibitor-Resistant NSCLC



The primary evidence for tomivosertib's efficacy in a checkpoint inhibitor-resistant population comes from a Phase 2, open-label study (NCT03616834). This trial evaluated the addition of tomivosertib to patients with various solid tumors who had progressed on a PD-1/PD-L1 inhibitor.

#### **Efficacy Data**

A cohort of 17 patients with NSCLC who had progressed on prior checkpoint inhibitor therapy received tomivosertib in combination with their ongoing anti-PD-1/PD-L1 treatment. The key findings from this cohort are summarized below.

| Efficacy Endpoint                           | Tomivosertib + Anti-PD-1/PD-L1 (NSCLC Cohort, n=17) |  |  |
|---------------------------------------------|-----------------------------------------------------|--|--|
| Overall Response Rate (ORR)                 | 1 Partial Response (PR) observed                    |  |  |
| Progression-Free Survival (PFS) at 24 weeks | 41%[1][2][3]                                        |  |  |
| Median Progression-Free Survival (mPFS)     | 19 weeks[1][2]                                      |  |  |

Data from the NSCLC cohort of the NCT03616834 study as presented at ASCO 2020.[1][2][3]

It is important to note that while these results suggest a potential for tomivosertib to overcome checkpoint inhibitor resistance, the development of tomivosertib in frontline NSCLC was halted. The Phase 2 KICKSTART trial (NCT04622007), which evaluated tomivosertib in combination with pembrolizumab as a first-line treatment for NSCLC with PD-L1  $\geq$ 50%, did not meet its primary endpoint for progression-free survival.[4][5][6][7] The combination showed only a modest and non-statistically significant improvement in PFS compared to pembrolizumab alone (median PFS 13.0 weeks vs. 11.7 weeks; HR 0.62, p=0.21).[4][6][7] Additionally, a higher rate of Grade 3 or higher treatment-emergent adverse events was observed in the tomivosertib arm (67% vs. 37%).[4][6][7]

#### **Comparative Analysis with Alternative Therapies**

Several therapeutic options are available for patients with NSCLC who have progressed on pembrolizumab. The following tables provide a comparative overview of the efficacy of these alternatives.



## Table 1: Comparison of Efficacy in Pembrolizumab-Resistant NSCLC



| Treatment<br>Regimen                              | Trial / Study                               | Patient<br>Population                 | Overall<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (mPFS) | Median<br>Overall<br>Survival<br>(mOS) |
|---------------------------------------------------|---------------------------------------------|---------------------------------------|-----------------------------------|------------------------------------------|----------------------------------------|
| Tomivosertib<br>+ Anti-PD-<br>1/PD-L1             | NCT0361683<br>4 (NSCLC<br>Cohort)           | Progressed<br>on single-<br>agent CPI | 1 PR in 17 patients               | 19 weeks                                 | Not Reported                           |
| Ramuciruma<br>b +<br>Pembrolizum<br>ab            | S1800A                                      | Acquired resistance to                | 22%                               | Not Reported                             | 14.5 months                            |
| Ramuciruma<br>b + Docetaxel                       | Systematic<br>Review &<br>SCORPION<br>Study | ICI pre-<br>treated                   | 34.4%<br>(SCORPION)               | 5.7 months<br>(Pooled)                   | 11.2 months<br>(Pooled)                |
| Single-Agent<br>Chemotherap<br>y (Docetaxel)      | Various<br>studies                          | Post-ICI                              | ~7-13%                            | ~2.8-4.2<br>months                       | ~7.5-9.2<br>months                     |
| Single-Agent<br>Chemotherap<br>y<br>(Pemetrexed)  | Systematic<br>Review (post-<br>TKI failure) | Post-TKI<br>failure                   | Weighted<br>ORR: 24.6%            | Weighted<br>mPFS: 4.75<br>months         | Weighted<br>mOS: 12.99<br>months       |
| Single-Agent<br>Chemotherap<br>y<br>(Vinorelbine) | Retrospective<br>study                      | 3rd line or<br>later                  | 19.5%                             | 3.0 months                               | 7.6 months                             |
| Single-Agent<br>Chemotherap<br>y<br>(Gemcitabine  | Phase II<br>study (PS=2)                    | ECOG PS=2                             | 14%                               | 2.5 months                               | 4.8 months                             |



CPI: Checkpoint Inhibitor; ICI: Immune Checkpoint Inhibitor; TKI: Tyrosine Kinase Inhibitor; PS: Performance Status. Data for single-agent chemotherapies are from studies that may include patients with varying prior treatments, and direct comparison should be made with caution.

# Experimental Protocols Tomivosertib Phase 2 Study in CPI-Resistant Tumors (NCT03616834)

- Study Design: An open-label, Phase 2 study.
- Participants: Patients with solid tumors, including NSCLC, who had experienced disease progression or had not achieved a response after at least 12 weeks of single-agent anti-PD-1/PD-L1 therapy.
- Intervention: Tomivosertib (200 mg) administered orally twice daily, added to the ongoing checkpoint inhibitor therapy.
- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures: Overall Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR).[8]

#### **Tomivosertib KICKSTART Phase 2 Study (NCT04622007)**

- Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.
- Participants: Patients with previously untreated, advanced or metastatic NSCLC with a PD-L1 tumor proportion score (TPS) of ≥50%.
- Intervention: Tomivosertib (100 mg) or placebo administered orally twice daily, in combination with pembrolizumab.
- Primary Outcome Measure: Progression-Free Survival (PFS).
- Secondary Outcome Measures: Overall Survival (OS), Overall Response Rate (ORR).[6]

#### **Signaling Pathways and Visualizations**



#### **Mechanism of Action of Tomivosertib**

Tomivosertib is a selective inhibitor of MNK1 and MNK2. These kinases are downstream effectors of the RAS/RAF/MEK/ERK (MAPK) and other signaling pathways. A key substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[9][10][11] Phosphorylation of eIF4E by MNK1/2 enhances the translation of a specific subset of mRNAs that encode proteins involved in cell proliferation, survival, and immunosuppression. By inhibiting MNK1/2, tomivosertib reduces the phosphorylation of eIF4E, thereby selectively decreasing the production of these key proteins. This is hypothesized to lead to a reduction in immunosuppressive cytokines and checkpoint proteins, and an enhanced anti-tumor immune response.[11][12]



Click to download full resolution via product page

Caption: Tomivosertib inhibits MNK1/2, blocking eIF4E phosphorylation and reducing the translation of immunosuppressive proteins.

#### **Experimental Workflow for NCT03616834**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Tomivosertib (eFT-508) in Combination With PD-1/PD-L1 Inhibitor Therapy [clin.larvol.com]
- 3. ascopubs.org [ascopubs.org]
- 4. eFFECTOR Therapeutics Announces Topline Results of Phase 2 KICKSTART Trial of... [chemdiv.com]
- 5. eFFECTOR Therapeutics Announces Topline Results of Phase 2 [globenewswire.com]



- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. [PDF] The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma | Semantic Scholar [semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Efficacy of Tomivosertib in Pembrolizumab-Resistant NSCLC: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611418#efficacy-of-tomivosertib-in-pembrolizumab-resistant-nsclc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com